3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide
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Overview
Description
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(5-(3,4-dimethylphenyl)furan-2-yl)-1,3,4-thiadiazole: Another furan derivative with potential antimicrobial activity.
5-(3,4-dimethylphenyl)-2-furoic acid: Known for its anti-inflammatory properties.
3-(3,4-dimethylphenyl)-2-furanmethanol: Investigated for its potential use in treating neurological disorders.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C22H23NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C22H23NO2/c1-15-4-8-19(9-5-15)23-22(24)13-11-20-10-12-21(25-20)18-7-6-16(2)17(3)14-18/h4-10,12,14H,11,13H2,1-3H3,(H,23,24) |
InChI Key |
CCUSRWSNAWRWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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